4-Bromo-2-(oxetan-3-yl)aniline
Description
4-Bromo-2-(oxetan-3-yl)aniline (CAS RN: 1599033-86-9) is a halogenated aromatic amine with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its structure features a bromine substituent at the para position and an oxetane ring at the ortho position relative to the amine group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of ligands for metal complexes (e.g., Schiff bases) and bioactive molecules .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
MHPNCUCPOYFQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxetan-3-yl)aniline typically involves the bromination of 2-(oxetan-3-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of 4-Bromo-2-(oxetan-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(oxetan-3-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(oxetan-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yl)aniline involves its interaction with specific molecular targets. The bromine and oxetane groups can influence the compound’s reactivity and binding properties. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Aniline Derivatives
Key Observations :
- The oxetane group in 4-Bromo-2-(oxetan-3-yl)aniline offers a unique balance of steric bulk and polarity, facilitating solubility in polar solvents compared to nonpolar substituents like methyl or trifluoromethyl .
- The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)aniline significantly lowers the pKa of the amine due to its strong electron-withdrawing effect, making it less basic than the oxetane derivative .
- Halogenated analogs (e.g., 4-Bromo-2-chloroaniline) are preferred in Suzuki-Miyaura couplings, whereas the oxetane derivative may serve better in hydrogen-bond-driven supramolecular assemblies .
Physical Properties
Table 2: Physical Properties of Selected Aniline Derivatives
Key Observations :
- The trifluoromethyl derivative exhibits a remarkably high melting point (260°C) due to strong intermolecular dipole-dipole interactions, whereas the oxetane analog’s melting point is unreported but likely lower due to conformational flexibility .
- Methyl-substituted analogs (e.g., 4-Bromo-2-methylaniline) have lower densities compared to halogen-rich derivatives, reflecting reduced molecular packing efficiency .
Key Observations :
- The oxetane derivative is understudied in industrial applications compared to its trifluoromethyl counterpart, which dominates in agrochemical markets due to its stability and reactivity .
- Pyridine-containing analogs exhibit superior metal-binding capacity, making them valuable in catalysis, whereas the oxetane derivative’s utility lies in its structural novelty .
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